Midesteine
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Overview
Description
It is primarily used in the treatment of respiratory diseases such as bronchitis, asthma, and chronic obstructive pulmonary disease (COPD) . The compound has shown potential in reducing lung tissue damage by inhibiting the activity of neutrophil elastase, an enzyme that breaks down elastin and other proteins in the lungs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Midesteine involves several steps. One common method includes the reaction of thiolactic acid with 2-thiophenecarbonyl chloride in the presence of triethylamine and tetrahydrofuran. The mixture is cooled and thionyl chloride is added while maintaining the temperature between 0 and 10°C. Subsequently, a solution of homocysteine thiolactone hydrochloride and triethylamine in water is added to the reaction, keeping the temperature below 10°C. The reaction is carried out for 1 hour at room temperature under agitation, followed by solvent evaporation at reduced pressure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned method. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Midesteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
Midesteine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of proteolytic enzymes.
Biology: Investigated for its role in modulating immune responses by inhibiting neutrophil elastase.
Medicine: Explored as a potential therapeutic agent for treating respiratory diseases, including COPD and bronchitis.
Industry: Utilized in the development of new drugs targeting proteolytic enzymes
Mechanism of Action
Midesteine exerts its effects by inhibiting neutrophil elastase, an enzyme involved in the degradation of elastin and other extracellular matrix proteins. By binding to the active site of neutrophil elastase, this compound prevents the enzyme from breaking down elastin, thereby reducing tissue damage and inflammation in the lungs. This mechanism is particularly beneficial in conditions like COPD, where excessive elastase activity contributes to disease progression .
Comparison with Similar Compounds
ONO-5046: Another neutrophil elastase inhibitor used in respiratory disease research.
L-694,458: A potent elastase inhibitor with similar applications.
CE-1037: Known for its efficacy in inhibiting elastase activity.
GW-311616: A transition-state inhibitor of neutrophil elastase.
TEI-8362: Another acyl-enzyme inhibitor with potential therapeutic applications.
Uniqueness of Midesteine: this compound stands out due to its specific inhibition of neutrophil elastase and its potential for treating a range of respiratory diseases. Its unique chemical structure allows for effective binding to the active site of elastase, making it a valuable compound in both research and therapeutic contexts .
Properties
CAS No. |
94149-41-4 |
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Molecular Formula |
C12H13NO3S3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
S-[1-oxo-1-[(2-oxothiolan-3-yl)amino]propan-2-yl] thiophene-2-carbothioate |
InChI |
InChI=1S/C12H13NO3S3/c1-7(19-12(16)9-3-2-5-17-9)10(14)13-8-4-6-18-11(8)15/h2-3,5,7-8H,4,6H2,1H3,(H,13,14) |
InChI Key |
MKTVMEMIKNBVHI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2 |
Canonical SMILES |
CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2-(3-thiophencarboxythio)-N-(dihydro-2(3H)-thiophenone-3-I))propionamide midesteine MR 889 MR-889 MR889 N-(S-(2-thiophenecarbonyl)-2-mercaptopropionyl)homocysteine lactone |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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